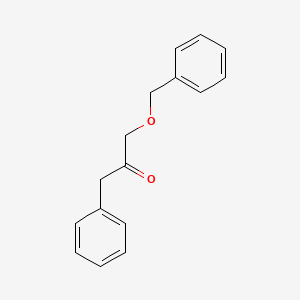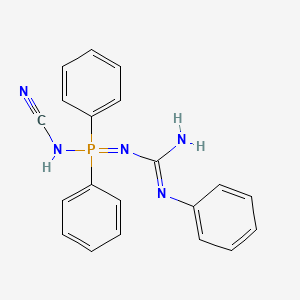
N-Cyano-P,P-diphenyl-N'-(N'-phenylcarbamimidoyl)phosphinimidic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide is a chemical compound with the molecular formula C20H18N5P. This compound is known for its unique structure, which includes a cyano group, diphenyl groups, and a phosphinimidic amide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide involves the visible-light-induced decarboxylation of dioxazolones. This reaction is carried out in the presence of an external catalyst-free system, utilizing visible light as a renewable energy source. The reaction conditions are mild, and the process is environmentally friendly, making it an attractive method for producing this compound .
Industrial Production Methods
While specific industrial production methods for N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide are not widely documented, the principles of green chemistry and sustainable synthesis are likely to be employed. The use of visible light and catalyst-free conditions aligns with the goals of reducing environmental impact and improving efficiency in industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound’s properties make it suitable for use in material science, including the development of new materials with specific characteristics
Wirkmechanismus
The mechanism by which N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to form bonds with various molecules, influencing their behavior and function. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
P,P-diphenyl-N,N’-bis(®-1-phenylethyl)phosphinimidic amide: This compound shares a similar phosphinimidic amide structure but differs in its substituents.
Dioxazolones: These compounds are precursors in the synthesis of phosphinimidic amides and share some structural similarities.
Uniqueness
N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide is unique due to its combination of a cyano group, diphenyl groups, and a phosphinimidic amide moiety. This unique structure imparts specific chemical properties and reactivity, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
834878-00-1 |
|---|---|
Molekularformel |
C20H18N5P |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
1-[(cyanoamino)-diphenyl-λ5-phosphanylidene]-2-phenylguanidine |
InChI |
InChI=1S/C20H18N5P/c21-16-23-26(18-12-6-2-7-13-18,19-14-8-3-9-15-19)25-20(22)24-17-10-4-1-5-11-17/h1-15,23H,(H2,22,24) |
InChI-Schlüssel |
VZSMLYXEGFYQFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C(N)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


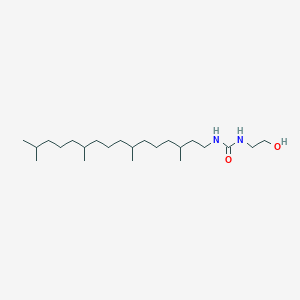
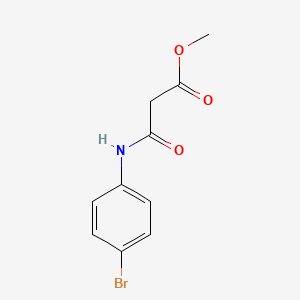
![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
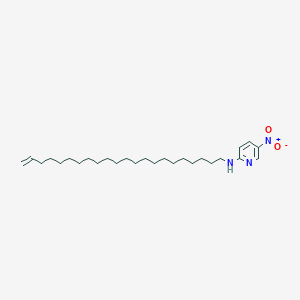
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)

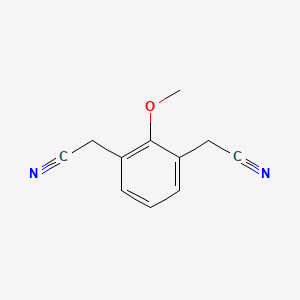
![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
